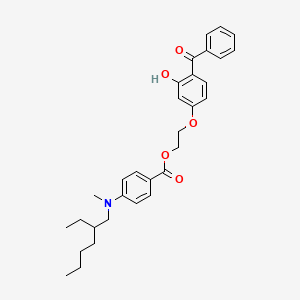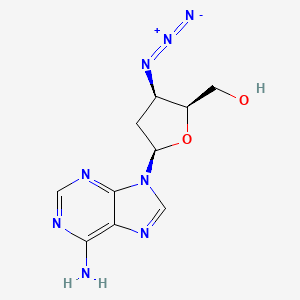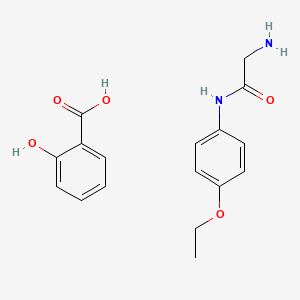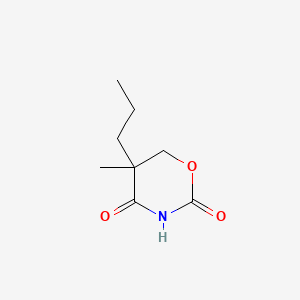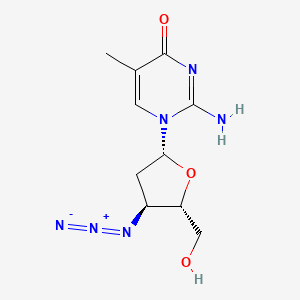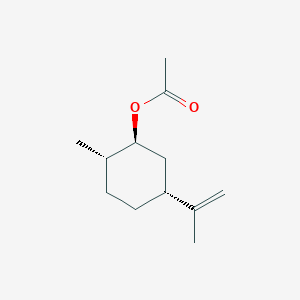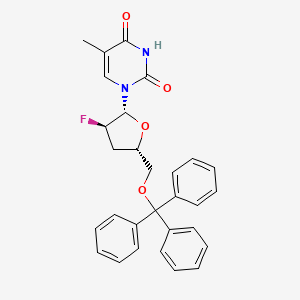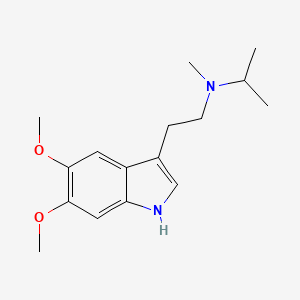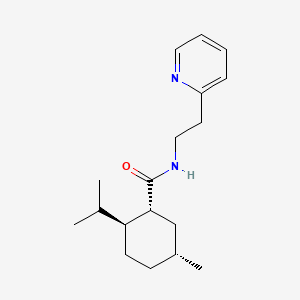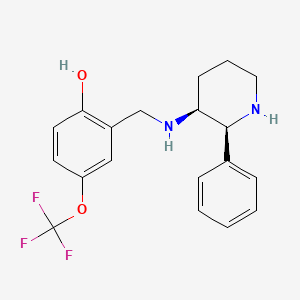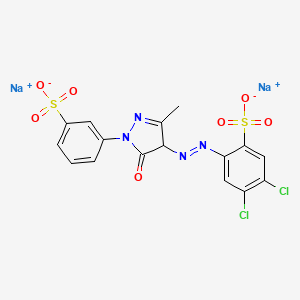
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a synthetic organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate typically involves the following steps:
Diazotization: The starting material, 4,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazole under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate groups, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To control the reaction conditions precisely.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure product.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different products depending on the conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Using nucleophiles like sodium hydroxide or amines under appropriate conditions.
Major Products
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Produces corresponding amines.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The sulfonate groups enhance its solubility, allowing it to penetrate different substrates. The exact mechanism of action depends on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.
Disodium phosphate: Used in different applications but shares the disodium component.
Uniqueness
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is unique due to its specific combination of functional groups, which provide distinct chemical properties and applications. Its ability to undergo various chemical reactions and its solubility in water make it versatile in different fields.
Propiedades
Número CAS |
65212-76-2 |
|---|---|
Fórmula molecular |
C16H10Cl2N4Na2O7S2 |
Peso molecular |
551.3 g/mol |
Nombre IUPAC |
disodium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2.2Na/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
NPHMJNPFGARTFL-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


